

Technical Guide: Physical and Spectroscopic Properties of 1-Adamantaneacetonitrile

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Compound of Interest

Compound Name: 1-Adamantaneacetonitrile

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Abstract

1-Adamantaneacetonitrile (CAS No. 16269-13-9), a derivative of adamantane, presents a unique structural motif of significant interest in medicinal chemistry and materials science. Its rigid, lipophilic adamantyl cage coupled with a reactive nitrile functional group makes it a valuable building block for the synthesis of novel pharmaceutical intermediates and other advanced materials. This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of **1-Adamantaneacetonitrile**, outlines detailed experimental protocols for their determination, and presents a generalized workflow for the characterization of such compounds. All data is presented in a structured format to facilitate easy reference and comparison for research and development applications.

Chemical Identity and Physical Properties

1-Adamantaneacetonitrile, also known as 2-(Adamantan-1-yl)acetonitrile, is a white crystalline solid at room temperature.^[1] Its core physical properties are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions and formulations.

Table 1: General and Physical Properties of **1-Adamantaneacetonitrile**

| Property | Value | Source(s) |
|-------------------|---|---|
| IUPAC Name | 2-(Adamantan-1-yl)acetonitrile | [1] [2] |
| Synonyms | 1-(Cyanomethyl)adamantane, 1-Adamantylacetonitrile | [3] |
| CAS Number | 16269-13-9 | [2] [3] [4] |
| Molecular Formula | C ₁₂ H ₁₇ N | [1] [2] [3] |
| Molecular Weight | 175.27 g/mol | [4] |
| Appearance | White crystals or crystalline powder | [1] |
| Melting Point | 71.5 - 77.5 °C | [1] |
| Boiling Point | 295.0 ± 9.0 °C (Predicted) | N/A |
| Density | 1.061 ± 0.06 g/cm ³ (Predicted) | N/A |

Table 2: Solubility Profile of **1-Adamantaneacetonitrile**

| Solvent | Solubility | Source(s) |
|---------------|-------------------|---------------------|
| Water | Sparingly soluble | [3] |
| Ethanol | Soluble | [5] |
| Diethyl Ether | Soluble | [5] |
| Benzene | Soluble | [5] |

Spectroscopic Data (Predicted)

While experimental spectra for **1-Adamantaneacetonitrile** are not readily available in public databases, the following tables provide predicted spectroscopic data based on the known chemical structure and typical values for its constituent functional groups. This information is invaluable for the structural elucidation and purity assessment of synthesized samples.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Integration |
|---------------------------------|----------------------------------|---------------|-------------|
| Adamantane CH ₂ (6H) | 1.65 - 1.75 | Multiplet | 6H |
| Adamantane CH (3H) | ~1.80 | Broad Singlet | 3H |
| Adamantane CH ₂ (6H) | ~2.00 | Broad Singlet | 6H |
| -CH ₂ -CN | ~2.15 | Singlet | 2H |

Rationale: The adamantane cage protons typically appear as broad, overlapping signals between 1.5 and 2.0 ppm. The methylene protons adjacent to the electron-withdrawing nitrile group (-CH₂-CN) are expected to be deshielded and appear as a singlet further downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Chemical Shift (δ , ppm) |
|----------------------------------|----------------------------------|
| Adamantane -C-CH ₂ CN | ~32.0 |
| Adamantane CH | ~36.5 |
| Adamantane CH ₂ | ~42.0 |
| -CH ₂ -CN | ~25.0 |
| -C≡N | ~118.0 |

Rationale: The chemical shifts are estimated based on data for substituted adamantanes.^[6] The nitrile carbon (-C≡N) is expected in the 115-125 ppm range, while the carbons of the adamantyl cage will appear in the aliphatic region (25-45 ppm). The methylene carbon of the acetonitrile group will be shifted downfield due to the nitrile group's influence.

Table 5: Predicted Key FT-IR Absorption Bands

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|------------------|--------------------------------|---------------|
| C-H (Adamantane) | 2850 - 2950 | Strong |
| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |
| C-H (Bend) | 1450 - 1470 | Medium |

Rationale: The spectrum will be dominated by the strong C-H stretching vibrations of the adamantane cage. A key diagnostic peak will be the sharp, medium-intensity absorption of the nitrile (C≡N) stretch, which appears in a relatively uncongested region of the spectrum.[\[7\]](#)

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of **1-Adamantaneacetonitrile**.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

- **1-Adamantaneacetonitrile** sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Place a small amount of **1-Adamantaneacetonitrile** on a clean, dry surface. If the sample consists of large crystals, gently crush it to a fine powder using a mortar and pestle.

- Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of tightly packed solid is at the bottom of the tube.
- Apparatus Setup: Insert the packed capillary tube into the sample holder of the melting point apparatus.
- Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to determine an approximate melting point.
- Determination: Prepare a new sample and heat the apparatus to a temperature about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Final Reading: Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).
- Reporting: Report the result as a melting point range (e.g., 72.0 - 75.5 °C). A narrow range (1-2 °C) is indicative of a pure compound.

Solubility Determination (Qualitative)

Objective: To determine the solubility of a compound in various solvents.

Materials:

- **1-Adamantaneacetonitrile** sample
- Set of small, clean test tubes
- Graduated pipettes or droppers
- Solvents: Water, Ethanol, Diethyl Ether, Hexane, Toluene, Acetone

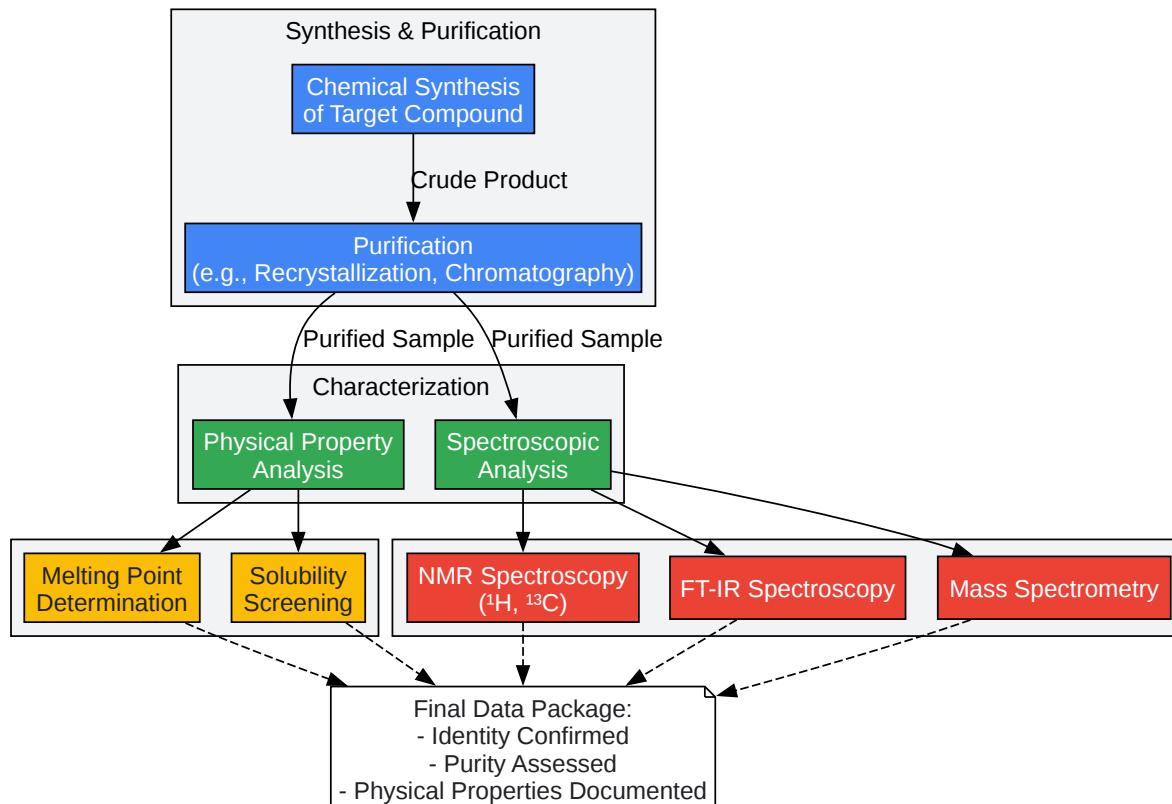
- Spatula
- Vortex mixer (optional)

Procedure:

- Sample Preparation: Into separate, labeled test tubes, place approximately 20-30 mg of **1-Adamantaneacetonitrile**.
- Solvent Addition: To the first test tube, add the chosen solvent (e.g., water) dropwise, up to a total volume of 1 mL.
- Mixing: After each addition of a few drops, agitate the tube vigorously for 10-20 seconds. A vortex mixer can be used for more efficient mixing.
- Observation: Observe the mixture against a contrasting background.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Sparingly Soluble: A small portion of the solid dissolves, but undissolved solid remains.
 - Insoluble: The solid does not appear to dissolve at all.
- Recording: Record the observation for the solvent.
- Repeat: Repeat steps 2-5 for each of the other solvents in the series.
- Reporting: Report the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent physical and spectroscopic characterization of a novel chemical entity such as **1-Adamantaneacetonitrile**. This logical progression ensures that the compound's identity, purity, and core properties are systematically determined.

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Caption: Workflow for Synthesis and Characterization.

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